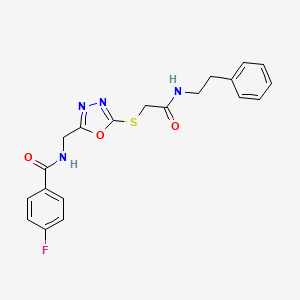

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c21-16-8-6-15(7-9-16)19(27)23-12-18-24-25-20(28-18)29-13-17(26)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIKCUNBBWQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

Attachment of the phenethylamino group: This step involves the reaction of the oxadiazole intermediate with phenethylamine in the presence of a coupling reagent.

Introduction of the fluorinated benzamide: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include amines or alcohols.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound vs. Thiadiazole Derivatives

- Core Heterocycle : The 1,3,4-oxadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide ). The oxadiazole’s oxygen atoms confer higher electronegativity and metabolic resistance compared to sulfur in thiadiazoles, which may alter pharmacokinetics.

- Substituents: The phenethylamino group in the target compound differs from thienyl or thiazolylamino substituents (e.g., 4-nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide ). Phenethylamino groups enhance binding to amine receptors, while thienyl/thiazole groups may improve π-π stacking in hydrophobic pockets.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- The target compound’s IR spectrum would exhibit a C=O stretch (~1660–1680 cm⁻¹) from the benzamide and oxo groups, similar to hydrazinecarbothioamides . The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in related triazole-thiones .

- Thiadiazole analogs (e.g., ) show distinct νC=S stretches (~1240–1255 cm⁻¹) but lack oxadiazole-specific bands.

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR: The phenethylamino group in the target compound would display signals for aromatic protons (δ 7.2–7.6 ppm) and NH/CH₂ groups (δ 2.8–3.5 ppm). Fluorine substitution on benzamide causes deshielding (~δ 7.8–8.2 ppm for aromatic H), as observed in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide .

Comparative Data Table

Biological Activity

4-Fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorinated benzamide moiety and an oxadiazole ring, which may contribute to its pharmacological properties. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

- Attachment of the Phenethylamino Group : The oxadiazole intermediate is reacted with phenethylamine using a coupling reagent.

- Introduction of the Fluorinated Benzamide : The final step involves reacting the intermediate with 4-fluorobenzoyl chloride under basic conditions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects:

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

Studies have investigated the interaction of oxadiazole derivatives with GABA_A receptors. Some derivatives have demonstrated high affinity for these receptors, suggesting potential anxiolytic and anticonvulsant properties. For example, a closely related compound showed better binding affinity than diazepam in receptor binding assays .

The proposed mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. By modulating the activity of these targets, it can lead to various biological effects including:

- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.

- Anxiolytic Effects : Through interaction with GABA_A receptors which are crucial for regulating anxiety and stress responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of oxadiazole derivatives:

-

Study on Anticancer Properties :

Compound IC50 (µM) Cell Line Compound A 5.0 MCF7 4-Fluoro Compound 3.5 MCF7 - Neuropharmacological Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.